1-(3,5-Diethoxyphenyl)propan-1-one
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Overview
Description
1-(3,5-Diethoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol It is a ketone derivative characterized by the presence of two ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Diethoxyphenyl)propan-1-one typically involves the reaction of 3,5-diethoxybenzaldehyde with a suitable reagent such as propanone under acidic or basic conditions. The reaction is often catalyzed by acids like hydrochloric acid or bases like sodium hydroxide to facilitate the formation of the desired ketone product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Diethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,5-Diethoxyphenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,5-Diethoxyphenyl)propan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The specific pathways and targets can vary depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethoxyphenyl)propan-1-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,5-Dimethoxyphenyl)propan-2-one: Similar structure but with a different position of the ketone group.
Uniqueness
1-(3,5-Diethoxyphenyl)propan-1-one is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions compared to similar compounds with methoxy groups. This uniqueness can be leveraged in specific applications where the ethoxy groups provide distinct advantages .
Properties
Molecular Formula |
C13H18O3 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(3,5-diethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O3/c1-4-13(14)10-7-11(15-5-2)9-12(8-10)16-6-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
BEBGRHXLARTRIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OCC)OCC |
Origin of Product |
United States |
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